molecular formula C13H19BFNO3 B1450076 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester CAS No. 2121513-50-4

5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester

Cat. No.: B1450076
CAS No.: 2121513-50-4
M. Wt: 267.11 g/mol
InChI Key: FJNOWMBGNHGWLI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic chemistry. Boronic acids and their derivatives are highly valued for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester typically involves the reaction of 5-Fluoro-2-(ethoxy)-pyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Cross-Coupling Products: Biaryl compounds or other coupled products.

    Oxidized Derivatives: Boronic acids or other oxidized forms.

    Hydrolysis Products: Free boronic acids.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOWMBGNHGWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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